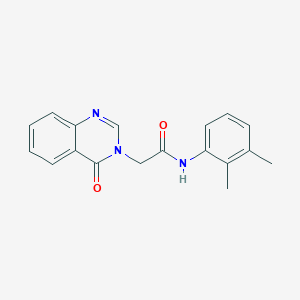![molecular formula C16H21N5OS B5753131 N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753131.png)
N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide, also known as CPTH, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of thioacetamide derivatives and is known for its ability to inhibit histone acetyltransferases (HATs).
Mécanisme D'action
N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide inhibits HATs by binding to the acetyl-CoA binding site of the enzyme. This prevents the acetylation of histones, leading to altered gene expression and chromatin structure. N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to selectively inhibit the activity of p300/CBP-associated factor (PCAF), a member of the HAT family that is involved in various cellular processes, including DNA repair, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects:
N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In neurodegenerative disorders, N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to improve cognitive function and reduce neuroinflammation. In inflammation, N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to decrease the production of pro-inflammatory cytokines, leading to reduced inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for HATs. N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have low toxicity and is well tolerated in vivo. However, N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has some limitations, including its poor solubility in water, which can limit its use in some assays. Additionally, N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide can inhibit other enzymes, such as histone deacetylases (HDACs), at high concentrations, leading to off-target effects.
Orientations Futures
For the use of N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide include the development of analogs with improved potency and selectivity, combination with other inhibitors, and combination with other therapies.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide involves the reaction of 1-phenyl-1H-tetrazol-5-thiol with cycloheptylbromide in the presence of potassium carbonate. The resulting compound is then reacted with chloroacetyl chloride to obtain N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been widely used in scientific research as a potent inhibitor of HATs. HATs are enzymes that acetylate histones, which play a crucial role in gene expression and chromatin remodeling. Inhibition of HATs by N-cycloheptyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Propriétés
IUPAC Name |
N-cycloheptyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c22-15(17-13-8-4-1-2-5-9-13)12-23-16-18-19-20-21(16)14-10-6-3-7-11-14/h3,6-7,10-11,13H,1-2,4-5,8-9,12H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBDEVJNHQADFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5753058.png)
![N'-(4-ethoxybenzylidene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5753066.png)
![N-(2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5753076.png)


![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dihydroxybenzohydrazide](/img/structure/B5753106.png)
![6-cyclopropyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5753110.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5753117.png)
![1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5753123.png)
![ethyl 4-({[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5753135.png)

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5753158.png)
![N~1~-cyclopentyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5753164.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5753169.png)